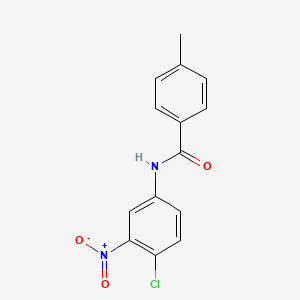

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide and related compounds often involves multiple steps, including nitration, chlorination, and amide formation. Techniques such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods are commonly employed to characterize the synthesized compounds and confirm their structures. For instance, one study detailed the synthesis and characterization of a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, utilizing these techniques and explored its structure-property relationships through density functional theory calculations (DFT) and X-ray diffraction, highlighting the compound's monoclinic crystal structure and its stabilization through pi-pi conjugation and hydrogen bonding interactions (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide is characterized by its aromatic rings and the functional groups attached to them. The arrangement of these groups and the overall molecular conformation are elucidated through techniques like single crystal X-ray diffraction. For example, research into related compounds shows how the crystal structure is influenced by intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which play a crucial role in determining the compound's physical and chemical behavior (Saeed, Hussain, Abbas, & Bolte, 2010).

Chemical Reactions and Properties

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide participates in various chemical reactions, leveraging its functional groups for transformations such as nitro reduction, amide bond formation, and nucleophilic substitution. Studies on similar nitrophenylbenzamides reveal insights into their chemical behavior, including reaction mechanisms and the influence of substituents on reactivity. These investigations contribute to our understanding of how structural modifications affect the chemical properties of such compounds (Kapetanovic, Lyubimov, Kabirova, Kabirov, Rasay, Swezey, Green, & Kopelovich, 2012).

Physical Properties Analysis

The physical properties of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide, such as melting point, solubility, and crystallinity, are crucial for its handling and application in chemical syntheses. These properties are often investigated through spectroscopic methods and thermal analysis. Research on related compounds highlights the importance of crystallographic studies in understanding the material's properties, including its stability and solubility behavior (Wardell, Low, Skakle, & Glidewell, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the potential for undergoing specific reactions, are fundamental aspects of N-(4-chloro-3-nitrophenyl)-4-methylbenzamide. Studies on structurally related benzamides provide valuable information on their electrophilic and nucleophilic reaction sites, as well as how these properties can be harnessed for synthetic applications (Trstenjak, Ilaš, & Kikelj, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)14(18)16-11-6-7-12(15)13(8-11)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJONNIOUYPRLPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1S*,5R*)-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5627584.png)

![(4-oxo-4,6,7,8-tetrahydro-3H-pyrrolo[2,1-f]purin-3-yl)acetic acid](/img/structure/B5627605.png)

![9-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627609.png)

![5-(methoxymethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5627621.png)

![2-(dimethylamino)-2-(3-methylphenyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5627624.png)

![methyl 4-({[(trifluoroacetyl)amino]carbonyl}amino)benzoate](/img/structure/B5627629.png)

![7-phenyl-3-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5627630.png)

![2-[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5627643.png)

![4-bromo-3-[(diethylamino)sulfonyl]benzoic acid](/img/structure/B5627644.png)

![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}tetrazolo[1,5-a]pyridine](/img/structure/B5627646.png)

![1-(2-furylmethyl)-4-{3-[(1-methyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B5627651.png)

![3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5627653.png)